molecular formula C7H4HgO2- B1239762 p-Mercuribenzoate

p-Mercuribenzoate

Cat. No.: B1239762
M. Wt: 320.7 g/mol
InChI Key: FVFZSVRSDNUCGG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

P-mercuribenzoate is a mercuribenzoate. It derives from a benzoate. It is a conjugate base of a p-mercuribenzoic acid.

Scientific Research Applications

  • Biochemical Research : p-Mercuribenzoate is used in biochemical studies, particularly in the analysis of proteins and enzymes. For instance, its role in the inhibition of blood platelet aggregation and secretion was explored by studying its interaction with protein disulfide isomerase and sulfhydryl-dependent pathways (Essex, Li, Miller, & Feinman, 2001).

  • Nanotechnology and Materials Science : In the field of nanotechnology, this compound has been used to study the structure of gold nanoparticles. For example, a study detailed the crystallization and x-ray structure determination of a p-mercaptobenzoic acid (p-MBA)–protected gold nanoparticle, revealing unique properties and interactions at the nanoscale (Jadzinsky, Calero, Ackerson, Bushnell, & Kornberg, 2007).

  • Chemical Analysis and Detection : this compound is employed in chemical analysis techniques. A method utilizing p-hydroxymercuribenzoate for the extraction of volatile thiols led to the identification of certain flavor-active volatile thiols in Champagne wines (Tominaga, Guimbertau, & Dubourdieu, 2003).

  • Environmental Science : In environmental science, research on this compound has focused on its degradation and interaction with other compounds. For instance, a study explored the photodegradation of parabens, including p-hydroxybenzoic acid, under specific conditions (Gmurek, Rossi, Martins, Quinta-Ferreira, & Ledakowicz, 2015).

  • Food Science : this compound has been used to analyze components in food products. For example, its application in identifying compounds in cheese contributed to understanding the flavor profiles of certain cheeses (Sourabié, Spinnler, Bonnarme, Saint-Eve, & Landaud, 2008).

Properties

Molecular Formula

C7H4HgO2-

Molecular Weight

320.7 g/mol

IUPAC Name

(4-carboxylatophenyl)mercury

InChI

InChI=1S/C7H5O2.Hg/c8-7(9)6-4-2-1-3-5-6;/h2-5H,(H,8,9);/p-1

InChI Key

FVFZSVRSDNUCGG-UHFFFAOYSA-M

SMILES

C1=CC(=CC=C1C(=O)[O-])[Hg]

Canonical SMILES

C1=CC(=CC=C1C(=O)[O-])[Hg]

Synonyms

4-mercuribenzoate
p-mercuribenzoate
para-mercuribenzoate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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